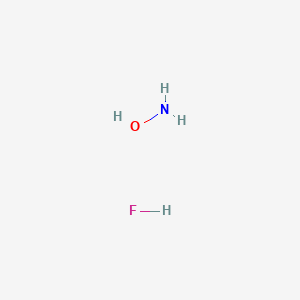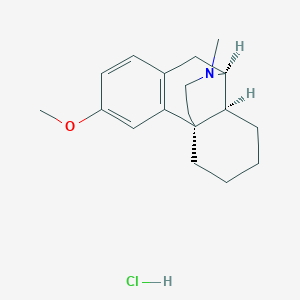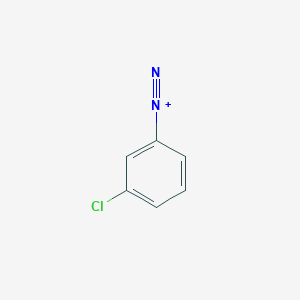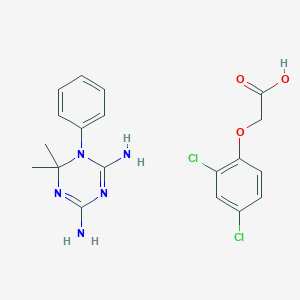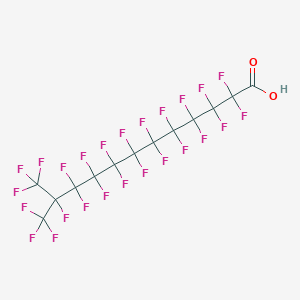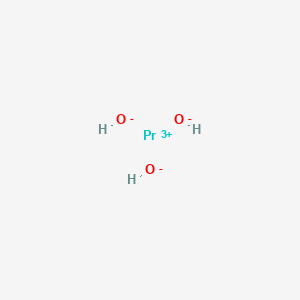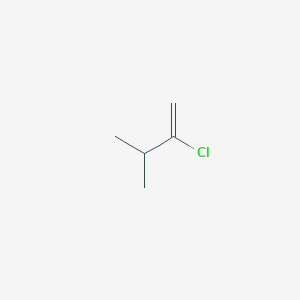
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMDT, and it has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of TMDT is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. TMDT has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
TMDT has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the long-term effects of TMDT exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMDT is its ease of synthesis, which makes it readily available for laboratory experiments. TMDT is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of TMDT is its low solubility in water, which can make it difficult to study its effects on biological systems.
Direcciones Futuras
There are several future directions for research on TMDT. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, further studies are needed to fully understand the mechanism of action of TMDT and its long-term effects on biological systems.
Métodos De Síntesis
TMDT can be synthesized using a two-step process. The first step involves the reaction of 1,3-dioxolane with trichlorosilane, which produces 1,3-dioxasilinane. The second step involves the reaction of 1,3-dioxasilinane with tetramethyldisiloxane, which produces TMDT. This synthesis method has been optimized to produce high yields of TMDT with high purity.
Aplicaciones Científicas De Investigación
TMDT has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties, which make it a promising candidate for developing new antibiotics. TMDT has also been studied for its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, TMDT has been studied for its potential use in lubricants, as it has been found to have good lubricating properties.
Propiedades
Número CAS |
16654-42-5 |
|---|---|
Nombre del producto |
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- |
Fórmula molecular |
C14H34O2Si2 |
Peso molecular |
290.59 g/mol |
Nombre IUPAC |
trimethyl(8-trimethylsilyloxyoctoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-14H2,1-6H3 |
Clave InChI |
LMBVXPVIAMUXPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




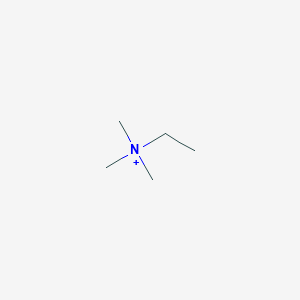
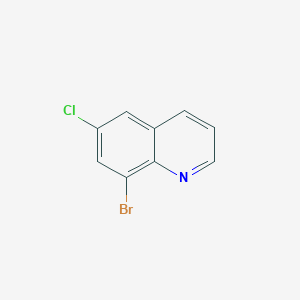
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
